molecular formula C20H21N5S B6754077 2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-4-pyridin-4-yl-1,3-thiazole

2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-4-pyridin-4-yl-1,3-thiazole

Cat. No.: B6754077
M. Wt: 363.5 g/mol
InChI Key: SWDRIWVKWREICA-UHFFFAOYSA-N
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Description

2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-4-pyridin-4-yl-1,3-thiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-4-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5S/c1-2-15(1)19-22-10-5-18(24-19)25-11-6-16(7-12-25)20-23-17(13-26-20)14-3-8-21-9-4-14/h3-5,8-10,13,15-16H,1-2,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDRIWVKWREICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCC(CC3)C4=NC(=CS4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-4-pyridin-4-yl-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, which are then linked through various coupling reactions. Key steps include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the piperidine ring: This involves the hydrogenation of pyridine derivatives or other suitable starting materials.

    Construction of the thiazole ring: This is often done through cyclization reactions involving thioamides and α-haloketones.

    Coupling reactions: The final compound is assembled through coupling reactions such as Suzuki or Heck coupling, which link the different heterocyclic rings under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-4-pyridin-4-yl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of alcohols or amines.

Scientific Research Applications

2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-4-pyridin-4-yl-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Drug Discovery: It serves as a lead compound in the development of new drugs, particularly for diseases where current treatments are ineffective.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-4-pyridin-4-yl-1,3-thiazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl derivatives: These compounds share a similar core structure but differ in the substituents attached to the piperidine ring.

    Pyridin-4-yl-thiazole derivatives: These compounds have a similar thiazole and pyridine structure but may have different substituents on the rings.

Uniqueness

2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-4-pyridin-4-yl-1,3-thiazole is unique due to its combination of three distinct heterocyclic rings, which confer specific biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

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